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Compound of Interest

Compound Name:
(3-Chloromethyl-phenyl)-acetic

acid

CAS No.: 857165-45-8

Cat. No.: B1589176

Get Quote

Part 1: Executive Summary & Chemical Identity
(3-Chloromethyl-phenyl)-acetic acid is a bifunctional aromatic building block characterized

by two distinct electrophilic sites: a highly reactive benzylic chloride and a carboxylic acid. This

dual functionality makes it a critical scaffold in the synthesis of non-steroidal anti-inflammatory

drugs (NSAIDs), receptor antagonists, and agrochemicals. Its utility lies in the ability to

selectively functionalize the benzylic position via nucleophilic substitution (

) while retaining the carboxylic acid for subsequent amide coupling or esterification.

Nomenclature & Identifiers[1][2][3][4][5][6]
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Parameter Detail

IUPAC Name 2-[3-(Chloromethyl)phenyl]acetic acid

Common Synonyms

(3-Chloromethyl-phenyl)-acetic acid;

-(3-Chloromethylphenyl)acetic acid; m-

Chloromethylphenylacetic acid

CAS Registry Number 857165-45-8

Molecular Formula

Molecular Weight 184.62 g/mol

SMILES OC(=O)Cc1cccc(c1)CCl

InChI Key WFPMUFXQDKMVCO-UHFFFAOYSA-N

Part 2: Physicochemical Profile
This compound is typically isolated as a white to off-white crystalline solid. Due to the presence

of the benzylic chloride, it is susceptible to hydrolysis upon exposure to moisture and should be

stored under an inert atmosphere.

Property Value / Description

Appearance White to off-white solid

Melting Point
76–80 °C (Typical range for similar derivatives;

specific batch data may vary)

Boiling Point ~330 °C (Predicted at 760 mmHg)

Solubility
Soluble in DCM, THF, Ethyl Acetate, DMSO;

sparingly soluble in water.[1]

Stability
Moisture sensitive (benzylic chloride hydrolysis).

Store at 2–8 °C under Argon/Nitrogen.

pKa ~4.3 (Carboxylic acid)
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Part 3: Synthetic Methodology
Strategic Analysis of Synthesis
Direct chloromethylation of phenylacetic acid (Blanc reaction) is generally avoided due to poor

regioselectivity (favoring the para isomer due to the alkyl group's directing effect) and the

formation of bis-chloromethylated byproducts.

The authoritative, field-proven route utilizes 3-methylphenylacetic acid (m-tolylacetic acid) as

the starting material. This pathway ensures regiochemical integrity by locking the meta-

substitution pattern prior to functionalization.

Protocol: Radical Halogenation Route
This protocol describes the synthesis via radical bromination followed by chloride exchange, or

direct radical chlorination using sulfuryl chloride (

) or Trichloroisocyanuric acid (TCCA).

Step 1: Ester Protection (Optional but Recommended) To prevent side reactions at the

carboxylic acid, the methyl ester is often formed first.

Reagents:

Conditions: Reflux, 4 h.

Step 2: Benzylic Halogenation (Wohl-Ziegler Reaction)

Precursor: Methyl 2-(3-methylphenyl)acetate

Reagents: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), AIBN (initiator).

Solvent:

or Benzotrifluoride (green alternative).

Mechanism:[1][2][3] Free-radical substitution at the benzylic methyl group.

Note: If NBS is used, the resulting bromide is often converted to the chloride using

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.bldpharm.com/products/68767-29-3.html
https://www.chemguide.co.uk/organicprops/aniline/amine.html
https://www.researchgate.net/publication/336358551_An_improved_method_for_the_synthesis_of_phenylacetic_acid_derivatives_via_carbonylation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


in DMF or used directly if the bromide is acceptable. For the specific chloride target, NCS or

is used.

Step 3: Hydrolysis

Reagents:

(aq), THF.

Conditions: 0 °C to RT. Careful control is required to hydrolyze the ester without displacing

the benzylic halide (though benzylic halides are relatively stable to mild basic hydrolysis

compared to the ester).

Visualization: Synthetic Workflow

3-Methylphenylacetic acid Esterification
(MeOH/H+) Methyl 3-methylphenylacetate Radical Chlorination

(NCS/AIBN or SO2Cl2) Methyl 3-(chloromethyl)phenylacetate Selective Hydrolysis
(LiOH/THF) (3-Chloromethyl-phenyl)acetic acid

Click to download full resolution via product page

Figure 1: Regioselective synthesis starting from m-tolylacetic acid to ensure meta-substitution

integrity.

Part 4: Reactivity & Applications in Drug Discovery
(3-Chloromethyl-phenyl)-acetic acid serves as a "linchpin" scaffold. Its value is defined by

the orthogonality of its reactive groups.

The Benzylic Chloride ( )
This site acts as a soft electrophile. It is highly susceptible to

displacement by nucleophiles such as:

Amines: Formation of secondary/tertiary amines (e.g., in the synthesis of GPCR ligands).

Thiols: Formation of thioethers.
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Azides: Precursor to "Click" chemistry (triazole formation).

The Carboxylic Acid ( )
This site allows for fragment coupling:

Amide Coupling: Reaction with amines using EDC/HOBt or HATU to extend the carbon

skeleton.

Esterification: Prodrug formation or solubility modulation.

Case Study: Fragment-Based Drug Design
In the development of antagonists for the

receptor (involved in allergic inflammation), the phenylacetic acid moiety often serves as the
pharmacophore binding to the cationic site of the receptor, while the chloromethyl group allows
for the attachment of a lipophilic "tail" to occupy the hydrophobic pocket.

Visualization: Reactivity Map

2-[3-(Chloromethyl)phenyl]acetic acid

Benzylic Substitution
(SN2 Reaction)

Path A: C-Cl Reactivity

Amide Coupling
(EDC/HATU)

Path B: COOH Reactivity

Nucleophiles (R-NH2, R-SH)

3-(Amino/Thio-methyl)
phenylacetic acid derivatives

Amines (R'-NH2) + Coupling Agent

Chloromethyl-phenyl
acetamides

Click to download full resolution via product page

Figure 2: Divergent reactivity pathways allowing for modular library generation.

Part 5: Safety & Handling Protocols
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Hazard Classification (GHS):

Skin Corr. 1B / Irrit. 2: Causes severe skin burns or irritation.

Eye Dam. 1: Causes serious eye damage.

STOT SE 3: May cause respiratory irritation.

Handling Directives:

Lachrymator Potential: Benzylic chlorides are potent lachrymators. All operations must be

performed in a functioning fume hood.

Moisture Exclusion: The compound hydrolyzes to the benzyl alcohol and HCl gas. Weigh

and transfer under inert gas (Nitrogen/Argon) whenever possible.

Neutralization: Spills should be neutralized with dilute aqueous sodium bicarbonate or

ammonium hydroxide solution before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: (3-Chloromethyl-phenyl)-acetic
acid[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589176/docs#technical-monograph-3-chloromethyl-
phenyl-acetic-acid-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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